molecular formula C7H9NO3S B555580 2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid CAS No. 32595-59-8

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid

Cat. No. B555580
CAS RN: 32595-59-8
M. Wt: 187.22 g/mol
InChI Key: GNUCLSFLDHLOBV-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid , also known as b-phenylserine , is an α-amino acid with physiological significance. It exists as four stereoisomers . L-Threonine aldolase catalyzes the condensation of glycine (Gly) and benzaldehyde to produce this compound, with approximately 60% comprising the (2S,3R)-form and 40% the (2S,3S)-form. Nonenzymatic condensation of Gly and benzaldehyde in aqueous alkaline media predominantly yields the (2RS,3SR)-form, DL-threo-b-phenylserine .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid consists of an alanine derivative with a thiophene ring attached to the amino group . For a visual representation, refer to the crystal structure determination studies .

Scientific Research Applications

1. Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid

  • Summary of Application: This compound, also known as threo-b-phenylserine, is a physiologically important a-amino acid. It exists as four stereoisomers and is used in the condensation of glycine (Gly) and benzaldehyde .
  • Methods of Application: The compound was first optically resolved using (1S,2S)- and (1R,2R)-2-amino-1- as the resolving agents. The racemic structures of ammonium and some organic ammonium salts were examined based on melting point, solubility, and infrared spectrum .
  • Results or Outcomes: The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90—97%. The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .

2. Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, including those with the indole nucleus, have been found to have diverse biological activities and clinical applications .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

4. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives, including those with the indole nucleus, have been found to have diverse biological activities and clinical applications .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

4. Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives, including those with the indole nucleus, have been found to have diverse biological activities and clinical applications .
  • Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
  • Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name

2-amino-3-hydroxy-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c8-5(7(10)11)6(9)4-2-1-3-12-4/h1-3,5-6,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUCLSFLDHLOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954316
Record name 3-Thiophen-2-ylserine
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acid

CAS RN

32595-59-8
Record name α-Amino-β-hydroxy-2-thiophenepropanoic acid
Source CAS Common Chemistry
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Record name 3-(2-Thienyl)-L-serine
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Record name 2-Thiopheneserine
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Record name 3-Thiophen-2-ylserine
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Record name 3-(2-thienyl)-L-serine
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